Plifenate

Description

Historical Context and Developmental Trajectory of Organochlorine Insecticides

The history of organochlorine insecticides is closely tied to significant developments in pest control following the discovery of the insecticidal properties of DDT in 1939 by Paul Muller. chesci.comfishersci.com This discovery, recognized with a Nobel Prize, marked a turning point, leading to the widespread use of synthetic pesticides starting in the 1940s. chesci.comfishersci.comresearchgate.netusgs.gov Organochlorine pesticides, characterized by their chlorinated hydrocarbon structures, were extensively employed in both agriculture and public health initiatives, such as mosquito control, from the 1940s through the 1960s. chesci.comslideshare.net The initial success of DDT in controlling disease vectors during World War II spurred the synthesis and development of numerous related organochlorine compounds. researchgate.netusgs.gov These compounds were the first synthetic pesticides to be widely adopted. slideshare.net Other organochlorines developed during this period include BHC, chlordane, toxaphene, aldrin, and dieldrin. chesci.com While many organochlorine compounds were effective in controlling pests, their persistence in the environment and potential for bioaccumulation became significant concerns, leading to restrictions and bans in many developed countries. chesci.comresearchgate.netusgs.govslideshare.net

Plifenate's Role as a DDT Analog in Pest Management Strategies

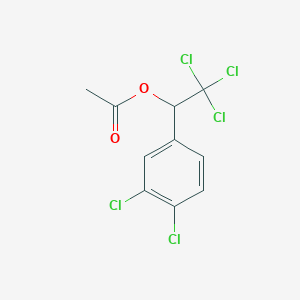

This compound is identified as an analog of DDT. chemicalbook.com The development of DDT analogs was a strategy employed to create compounds that might retain the insecticidal efficacy of DDT while potentially exhibiting different environmental behaviors or reduced adverse effects. rsc.org DDT analogs are substances with molecular structures similar to DDT but with variations in their functional groups. researchgate.net this compound, with the IUPAC name (1RS)-2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl acetate (B1210297), shares structural similarities with DDT (dichlorodiphenyltrichloroethane). bcpcpesticidecompendium.orgnih.gov Like DDT and other organochlorines, this compound has been used as a pesticide. chemicalbook.com Its activity is described as involving contact and respiratory action, with a long residual effect. herts.ac.uk The use of this compound as a pesticide highlights its intended role in pest management strategies, drawing upon the chemical principles established by earlier organochlorine insecticides like DDT. chemicalbook.comherts.ac.uk

Evolution of Research Perspectives on this compound in Agronomic and Environmental Sciences

Research perspectives on chemical compounds used in agriculture, including organochlorine insecticides and their analogs like this compound, have evolved significantly. Initially, the focus was primarily on their efficacy in pest control and their benefits for increasing agricultural production and protecting public health. chesci.comresearchgate.netusgs.govresearchgate.net However, as the widespread use of organochlorine pesticides increased, evidence began to accumulate regarding their persistence, bioaccumulation, and potential adverse effects on non-target organisms and the environment. researchgate.netusgs.gov This led to a shift in research focus to include the environmental fate, persistence, and broader ecological impacts of these compounds. chesci.comusgs.gov

Here is a table summarizing some key properties of this compound found in the search results:

| Property | Value | Source |

| CAS Number | 21757-82-4 | bcpcpesticidecompendium.orgchemicalbook.comnih.govherts.ac.ukhpc-standards.com |

| Molecular Formula | C₁₀H₇Cl₅O₂ | chemicalbook.comnih.govherts.ac.ukhpc-standards.comuni.lu |

| Molecular Weight | 336.43 g/mol | chemicalbook.comnih.govherts.ac.uk |

| IUPAC Name | (1RS)-2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl acetate | bcpcpesticidecompendium.orgnih.govherts.ac.uk |

| Appearance | Solid, White (rough estimate) | chemicalbook.com |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | chemicalbook.com |

| Pesticide Type | Insecticide | herts.ac.uk |

| Activity | Contact and respiratory activity, Long residual effect | herts.ac.uk |

| Approved in | China | bcpcpesticidecompendium.org |

| PubChem CID | 89040 | nih.govherts.ac.ukuni.lunih.gov |

Note: Solubility and appearance are rough estimates based on the provided source. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

[2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl5O2/c1-5(16)17-9(10(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGNOVKGEXRRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC(=C(C=C1)Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865012 | |

| Record name | 2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21757-82-4 | |

| Record name | (±)-Acetofenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21757-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penfenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021757824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-α-(trichloromethyl)benzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENFENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WLD846CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Modification of Plifenate

Established Synthetic Routes for Plifenate Production

While detailed, step-by-step industrial synthetic routes specifically for this compound production are not extensively described in readily available public literature, the chemical structure of this compound suggests its synthesis would likely involve the esterification of 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol with an acetylating agent, such as acetic acid or acetyl chloride. The precursor alcohol, 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol, would itself require synthesis from readily available starting materials. This compound is identified as a synthetic substance herts.ac.uk. Its presence in various pesticidal compositions and mentions in analytical methods imply established production methods exist epo.orggoogle.comnfqsc.org.

Exploration of this compound Analogue Synthesis and Derivatization

The exploration of chemical analogues and derivatives is a common practice in chemistry to modify and potentially enhance the properties of a parent compound. For compounds like this compound, which possess a reactive ester group and a chlorinated aromatic ring, various chemical transformations are theoretically possible. These could involve modifications to the acetate (B1210297) moiety, alterations to the chlorine substitution pattern on the phenyl ring, or reactions at the chiral center.

While specific research detailing the synthesis and properties of this compound analogues for modified biological activity is not widely reported in the examined literature, the concept of structural modification to enhance bioactivity is a recognized strategy in chemical research . Derivatization of this compound is mentioned in the context of analytical techniques, such as for pesticide residue analysis, to improve detection and quantification through methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) nfqsc.orgpeerj.comscribd.comuni-mannheim.de. These derivatization procedures are typically analytical in nature rather than aimed at creating new biologically active analogues.

Structural Elucidation and Stereochemical Considerations in this compound Synthesis

Structural elucidation of organic compounds like this compound is typically achieved through a combination of spectroscopic techniques. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for confirming the molecular structure, connectivity, and functional groups present nibio.noresearchgate.netresearchgate.net. For crystalline forms or derivatives, X-ray diffraction can provide definitive information about the three-dimensional arrangement of atoms and confirm stereochemistry .

A key stereochemical aspect of this compound is the presence of a chiral center at the carbon atom bonded to the acetate, phenyl, trichloromethyl, and hydrogen groups. This means this compound can exist as two enantiomers, which are non-superimposable mirror images of each other herts.ac.uktaylorandfrancis.com.

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry can have a profound impact on the biological activity of chiral compounds, including pesticides and pharmaceuticals taylorandfrancis.comnih.govijpsjournal.commhmedical.comsolubilityofthings.com. Different enantiomers can interact differently with biological targets such as enzymes or receptors, leading to variations in potency, selectivity, metabolism, and distribution within an organism taylorandfrancis.comnih.govijpsjournal.comsolubilityofthings.com. One enantiomer may be significantly more active than the other, or they may exhibit different biological effects or metabolic pathways nih.govsolubilityofthings.com.

This compound is known to exhibit insecticidal activity through contact and respiratory action, with a long residual effect herts.ac.uk. It has been mentioned in the context of mosquito larvicidal activity researchgate.netscience.govresearchgate.net. While the general principle of stereochemistry influencing biological activity is well-established, specific research findings detailing the comparative biological activity profiles of the individual this compound enantiomers (i.e., demonstrating if one enantiomer is a more potent insecticide than the other, or if they have different modes of action or metabolic fates) were not found in the consulted literature. Given that the commercial product is a racemate herts.ac.uk, it is possible that both enantiomers contribute to the observed insecticidal activity, or that the differential activity has not been a primary focus of publicly available research.

Molecular and Biochemical Mechanisms of Plifenate Action in Target Organisms

Investigation of Plifenate's Mode of Action at the Subcellular Level

It is hypothesized that this compound, like DDT, binds to a specific site on the alpha-subunit of these sodium channels. This binding is thought to interfere with the normal gating mechanism of the channel, specifically by slowing or preventing the inactivation of the channel after it has opened. This disruption leads to a prolonged influx of sodium ions into the neuron, causing a state of hyperexcitability. The neuron becomes prone to repetitive firing or spontaneous discharges in response to a single stimulus. wikipedia.org This uncontrolled neuronal activity manifests as tremors and convulsions in the insect, ultimately leading to paralysis and death. rsc.org

The precise location of this compound binding at the subcellular level is likely within the lipid-rich environment of the neuronal membrane, given its lipophilic nature, a characteristic shared with other organochlorine insecticides. nih.govresearchgate.net

Interaction of this compound with Biological Macromolecules and Receptors

The primary biological macromolecule with which this compound is expected to interact is the protein complex that forms the voltage-gated sodium channel. This interaction is likely non-covalent and driven by the physicochemical properties of both the insecticide and the binding site on the receptor protein. The specific amino acid residues within the sodium channel that form the binding pocket for DDT have been a subject of extensive research, and it is plausible that this compound interacts with a similar or overlapping site.

Beyond the primary target, the lipophilic nature of this compound suggests potential interactions with other biological macromolecules rich in lipids, such as lipoproteins and cellular membranes. While these interactions may not be the primary mode of toxic action, they could influence the distribution, sequestration, and metabolism of the compound within the organism. There is no current evidence to suggest that this compound interacts with other major receptor systems in insects, such as those for acetylcholine or GABA, in a manner that contributes significantly to its insecticidal activity. The primary toxicological pathway is believed to be mediated through the modulation of voltage-gated sodium channels. wikipedia.orgrsc.org

Enzymatic Pathways and Metabolic Transformations of this compound within Organisms

The metabolic fate of this compound in target organisms has not been extensively documented. However, by drawing parallels with DDT, we can infer the likely enzymatic pathways involved in its biotransformation. The metabolism of insecticides is a critical detoxification process in insects and can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: It is anticipated that this compound undergoes Phase I metabolic reactions, primarily oxidation and dehydrochlorination, catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).

Dehydrochlorination: The most well-documented metabolic pathway for DDT in resistant insects is its conversion to the less toxic metabolite, 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), through dehydrochlorination. epa.govacs.orgnih.gov This reaction is catalyzed by a specific glutathione S-transferase, often referred to as DDT-dehydrochlorinase (DDTase). krishiscience.co.in Given the structural similarities, it is highly probable that this compound is also a substrate for this or a similar enzyme, leading to its detoxification.

Oxidation: Cytochrome P450 enzymes are a large family of enzymes responsible for oxidizing a wide range of xenobiotics, including insecticides. It is plausible that this compound is also metabolized by P450s, leading to the formation of hydroxylated or other oxidized metabolites, which can then be more readily conjugated and excreted. For DDT, oxidation can lead to the formation of compounds like dicofol and dichlorobenzophenone. epa.gov

Phase II Metabolism: The polar metabolites generated during Phase I reactions are often conjugated with endogenous molecules such as sugars or amino acids in Phase II reactions to further increase their water solubility and facilitate their excretion from the organism.

The table below summarizes the potential metabolic pathways for this compound based on the known metabolism of DDT.

| Metabolic Pathway | Enzyme Family | Potential Metabolite(s) of this compound | Effect on Toxicity |

| Dehydrochlorination | Glutathione S-transferases (GSTs) | Dehydrochlorinated this compound derivative | Detoxification |

| Oxidation | Cytochrome P450 monooxygenases (P450s) | Hydroxylated this compound derivatives | Detoxification |

| Conjugation | Various transferases | Glucuronide or glutathione conjugates | Detoxification and Excretion |

Comparative Analysis of this compound's Mechanism with Structurally Related Insecticides

The mechanism of action of this compound can be best understood through a comparative analysis with its closest structural analog, DDT, and other organochlorine insecticides.

| Feature | This compound (Hypothesized) | DDT (Established) | Other Organochlorines (e.g., Lindane, Dieldrin) |

| Primary Target Site | Voltage-gated sodium channels in neurons | Voltage-gated sodium channels in neurons wikipedia.orgrsc.org | GABA-gated chloride channels in neurons rsc.org |

| Subcellular Action | Slows or prevents the inactivation of sodium channels, leading to neuronal hyperexcitability. | Slows or prevents the inactivation of sodium channels, leading to neuronal hyperexcitability. wikipedia.org | Block the GABA-gated chloride channels, preventing the influx of chloride ions and leading to neuronal hyperexcitability. |

| Symptoms of Poisoning | Tremors, convulsions, paralysis. | Tremors, convulsions, paralysis. rsc.org | Tremors, convulsions, paralysis. |

| Primary Metabolic Pathway | Likely dehydrochlorination and oxidation. | Dehydrochlorination to DDE and oxidation. epa.govacs.org | Primarily oxidation by cytochrome P450s. |

This comparative analysis highlights that while this compound and DDT likely share a common mode of action targeting sodium channels, other organochlorine insecticides, such as lindane and dieldrin, act on a different target, the GABA receptor-chloride channel complex. This distinction is crucial for understanding potential cross-resistance patterns.

Research into Resistance Mechanisms Developed by Target Pests Against this compound

While specific research on resistance to this compound is scarce, the mechanisms of resistance to DDT and other organochlorine insecticides are well-established and can be extrapolated to this compound. irac-online.org There are two primary mechanisms of resistance: target-site insensitivity and metabolic resistance.

Target-Site Insensitivity: This form of resistance arises from mutations in the gene encoding the voltage-gated sodium channel, the target site of this compound. wikipedia.org These mutations alter the structure of the channel protein, reducing its affinity for the insecticide. As a result, the insecticide is less effective at disrupting nerve function. This mechanism is often referred to as knockdown resistance (kdr) and is a significant factor in resistance to both DDT and pyrethroid insecticides, which share a similar target site. krishiscience.co.innih.gov

Metabolic Resistance: This is the most common form of insecticide resistance and involves an enhanced ability of the insect to detoxify the insecticide before it can reach its target site. irac-online.org This is typically achieved through the increased activity or expression of detoxification enzymes.

Increased Dehydrochlorination: As mentioned previously, the detoxification of DDT to DDE by DDT-dehydrochlorinase is a major mechanism of resistance. krishiscience.co.in It is highly probable that insects resistant to this compound would exhibit increased activity of this or a similar enzyme.

Enhanced Oxidation: Increased activity of cytochrome P450 monooxygenases can also contribute to resistance by more rapidly metabolizing this compound into non-toxic compounds. wikipedia.org

Increased Glutathione S-transferase Activity: Besides dehydrochlorination, GSTs can also be involved in the detoxification of insecticides through conjugation with glutathione, making them more water-soluble and easier to excrete.

The table below summarizes the likely resistance mechanisms to this compound.

| Resistance Mechanism | Description | Key Genes/Enzymes Involved |

| Target-Site Insensitivity (kdr) | Alteration of the voltage-gated sodium channel protein reduces binding affinity for this compound. | Voltage-gated sodium channel gene. |

| Metabolic Resistance | Enhanced detoxification of this compound. | DDT-dehydrochlorinase (a GST), Cytochrome P450 monooxygenases (P450s), other Glutathione S-transferases (GSTs). wikipedia.orgkrishiscience.co.in |

Environmental Fate and Degradation of Plifenate

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a compound through non-biological processes, such as those driven by light, water, or atmospheric chemicals.

Photolytic Transformation Processes of Plifenate in Aquatic and Terrestrial Systems

Photolytic transformation, or photodegradation, involves the breakdown of chemicals by light, particularly sunlight. This process can occur in both aquatic and terrestrial environments. Data from photodegradation studies in water are used to assess the stability of a pesticide when exposed to sunlight and to predict its persistence and the formation and stability of photoproducts. epa.gov Studies should ideally be conducted at controlled temperatures, such as 25 ± 1°C, and at concentrations that allow for the determination of reaction kinetics and the identification of photoproducts. epa.gov The rate of photolysis and half-lives are key parameters for understanding the importance of this transformation process. epa.gov The effectiveness of photodegradation can vary between laboratory and field conditions. researchgate.net

Hydrolytic Stability and Degradation Kinetics of this compound

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. This process can contribute to the degradation of pesticides in soil and water. ekb.egwseas.com Hydrolytic reactions can occur at various functional groups within a pesticide molecule, such as ester, amide, or glycosidic bonds, leading to the formation of simpler compounds. wseas.com While hydrolysis can occur abiotically, it is typically a slow process compared to microbial degradation. ekb.eg The rate of hydrolysis can be influenced by pH, with acid- or base-catalyzed hydrolysis possible. google.com

Oxidation Reactions of this compound with Atmospheric Radicals (e.g., HOx, NO3, O3, Cl)

Once released into the atmosphere, compounds like this compound can undergo oxidation reactions initiated by atmospheric oxidants such as hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, ozone (O₃), and chlorine (Cl) atoms. rsc.orgrsc.org These radicals are highly reactive species that play a significant role in the self-cleaning capacity of the atmosphere. radical-air.euenvchemgroup.com OH radicals are often referred to as the "detergent of the atmosphere" due to their effectiveness in removing atmospheric gases and are primarily produced during the daytime through photolysis. radical-air.euenvchemgroup.com NO₃ radicals are also important oxidants, particularly at night. rsc.orgradical-air.eu The rate constants of reactions with these radicals determine the atmospheric lifetime of a compound. rsc.orgrsc.org Studies using quantum chemical calculations can provide insights into the reaction intermediates and pathways of atmospheric oxidation. rsc.org

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms. This is a major process for the decomposition of pesticides in the environment. agronomyjournals.comnih.gov

Microbial Degradation of this compound in Soil and Water Environments

Microorganisms in environmental compartments such as agricultural soils and water bodies are significant agents for the degradation of pesticides. agronomyjournals.com Microbial degradation is an enzymatic process where microorganisms transform pesticides into less toxic or non-toxic substances, sometimes utilizing them as a source of nutrients, carbon, nitrogen, phosphorus, or energy. wseas.comnih.gov This process can lead to the complete biodegradation or mineralization of the molecules. nih.gov Factors such as soil properties (pH, temperature, water content, and texture) can affect the rate of microbial degradation. wseas.comagronomyjournals.com The rhizosphere, the area around plant roots, is particularly rich in microorganisms with high metabolic activity that can enhance the biodegradation rate of pollutants. ekb.eg Bioremediation, which utilizes microorganisms to degrade pollutants, is considered a cost-effective and environmentally friendly approach. researchgate.netekb.eg

Characterization of Microbial Strains Capable of this compound Biotransformation

Specific groups of bacteria and fungi are known to degrade specific pesticides. agronomyjournals.com Research efforts are focused on identifying and characterizing microbial strains capable of transforming pesticides into less toxic or more labile products. ekb.eg Microbial biotransformation involves enzymatic reactions that modify organic compounds. slideshare.net While many microorganisms can degrade pesticides, there is a need for more well-characterized strains that can perform these transformations at environmentally relevant rates. ekb.eg The technology for isolating and characterizing such microbial strains has advanced significantly. ekb.eg For instance, studies have investigated the degradation activity of genetically engineered bacteria possessing enzymes like carboxylesterase B1 (CarE B1), which has shown degradability towards organochloride pesticides, including this compound, in laboratory settings. nih.govresearchgate.net Optimizing microbial transformation processes involves factors such as strain screening, fermentation type, temperature, pH, and co-factor availability. nih.gov

Enzymatic Systems Involved in this compound Biodegradation

Biodegradation plays a significant role in the breakdown of pesticides in the environment, primarily mediated by microorganisms and their enzymes. d-nb.infomdpi.comnih.gov While extensive details on enzymatic systems specifically involved in this compound biodegradation are limited in the provided search results, one study highlights the degradation activity of a genetically engineered bacterium on this compound. researchgate.netnih.gov This research indicates that a carboxylesterase B1 (CarE B1) enzyme, expressed by the engineered bacterium, possesses degradability towards organochloride pesticides, including this compound. researchgate.net This suggests that carboxylesterases may be among the enzymatic systems capable of breaking down this compound. Further research is needed to fully elucidate the range of enzymes and microbial pathways involved in the natural biodegradation of this compound in different environmental matrices.

Genetic Engineering Approaches for Enhanced Bioremediation of this compound Residues

Genetic engineering offers promising avenues for enhancing the bioremediation of pesticide residues in the environment by modifying microorganisms to improve their degradation capabilities. frontiersin.orgnumberanalytics.comafjbs.comfastercapital.com The study demonstrating the degradation of this compound by a genetically engineered bacterium expressing CarE B1 exemplifies this approach. researchgate.netnih.gov By introducing genes encoding enzymes with pesticide-degrading activity, such as CarE B1, into suitable microbial hosts, it may be possible to create microorganisms with enhanced efficiency in breaking down this compound residues in contaminated soil or water. researchgate.netfrontiersin.orgnumberanalytics.com This approach can involve techniques like gene cloning, gene expression regulation, and genome editing to optimize enzyme production and activity or introduce new degradation pathways. frontiersin.orgnumberanalytics.com While the specific application of genetic engineering for large-scale this compound bioremediation requires further investigation and development, the successful demonstration of degradation by an engineered bacterium provides a basis for future research in this area. researchgate.netnih.gov

Metabolite Identification and Transformation Product Analysis in Environmental Matrices

Pesticides in the environment undergo transformation processes, resulting in the formation of metabolites and transformation products. d-nb.infofrontiersin.orgepa.govpeerj.comnih.gov Identifying these breakdown products is crucial for understanding the persistence and potential impact of the original compound. Analysis of transformation products in environmental matrices like soil, water, and sediment typically involves extraction procedures followed by analytical techniques such as GC-MS, GC-MS/MS, and LC-MS/MS. peerj.comnih.gov While the search results discuss the general importance of analyzing pesticide transformation products d-nb.infofrontiersin.orgepa.govqmx.com and mention this compound in lists of pesticides studied peerj.comnih.gov, specific details on the identified metabolites and transformation products of this compound itself in environmental matrices are not provided. Studies on other pesticides indicate that transformation processes can lead to molecules that are more mobile or persistent than the parent compound, sometimes with altered toxicity. d-nb.infoacs.org Therefore, dedicated studies are needed to identify and characterize the transformation products of this compound and assess their environmental behavior and potential effects.

Environmental Transport and Distribution

The transport and distribution of this compound in the environment are influenced by its physical and chemical properties and interactions with different environmental compartments.

Adsorption and Desorption Dynamics of this compound in Soil and Sediment

Adsorption and desorption processes significantly affect the mobility and bioavailability of pesticides in soil and sediment. europa.euresearchgate.netjournalirjpac.comepa.govnih.gov Adsorption is the process by which a chemical adheres to the surface of soil or sediment particles, while desorption is the release of the chemical from these surfaces into the surrounding water or soil solution. researchgate.netepa.gov These dynamics are influenced by factors such as the pesticide's properties, soil/sediment characteristics (e.g., organic carbon content, clay content, pH), and water content. europa.euresearchgate.netjournalirjpac.comnih.gov High adsorption generally leads to reduced mobility and leaching potential. nih.govpesticidestewardship.orglsuagcenter.com While the general principles of adsorption and desorption are well-established for pesticides researchgate.netjournalirjpac.comepa.govnih.gov, specific quantitative data, such as adsorption coefficients (Kd) or organic carbon normalized adsorption coefficients (Koc), for this compound in various soil and sediment types are not available in the provided search results. Such data are typically determined through laboratory batch equilibrium studies. epa.gov

Leaching Potential and Groundwater Contamination Pathways

Leaching is the process by which water-soluble chemicals are transported downward through the soil profile, potentially reaching groundwater. pesticidestewardship.orglsuagcenter.comnih.gov A pesticide's leaching potential is influenced by its solubility in water, its adsorption to soil particles, soil properties (texture, structure, water content), depth to groundwater, and the timing and method of application. pesticidestewardship.orglsuagcenter.comnih.gov Pesticides that are highly soluble and weakly adsorbed to soil have a higher leaching potential. pesticidestewardship.orglsuagcenter.com Groundwater contamination by pesticides is a significant concern, as flushing contaminated aquifers can take many years. pesticidestewardship.org While the search results discuss the general factors influencing pesticide leaching and groundwater contamination pesticidestewardship.orglsuagcenter.comnih.govresearchgate.net, specific studies or data quantifying the leaching potential of this compound or its detection in groundwater are not provided. Assessing the leaching potential of this compound would require considering its specific physical-chemical properties in conjunction with local hydrological and soil conditions.

Advanced Analytical Methodologies for Plifenate Detection and Quantification

Chromatographic Techniques for Plifenate Residue Analysis

Chromatographic techniques are fundamental in separating this compound from complex sample matrices before detection. Various chromatographic methods are applied depending on the sample type and the required level of sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile and thermally stable pesticides like this compound. scioninstruments.com It involves separating the components of a sample by GC, followed by their detection and identification based on their mass-to-charge ratio (m/z) in the MS. GC-MS operating in selected ion monitoring (SIM) mode can be used for the determination of organochlorine pesticides. researchgate.net Studies have utilized GC-MS for the analysis of pesticide residues in various matrices, including blood samples. ajol.info In one study, GC-MS was used to analyze 383 different pesticides in blood samples, although only chlorpyrifos (B1668852) and pyributicarb (B1212485) were detected in the tested samples. ajol.info

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is particularly suitable for analyzing polar, nonvolatile, and thermally unstable compounds. scioninstruments.com While GC-MS is often preferred for this compound due to its volatility, HPLC coupled with mass spectrometry (HPLC-MS or LC-MS) is a powerful tool for multi-residue pesticide analysis, including compounds that may not be amenable to GC. scioninstruments.comeurl-pesticides.eu HPLC analysis has been used to confirm the degradation of pesticides, with changes in peak retention times and the disappearance of peaks indicating the process. researchgate.net HPLC/DAD+MS methods have been developed for the analysis of this compound, utilizing specific columns and mobile phases. grupobiomaster.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation performance compared to one-dimensional GC. nibio.nonih.gov This technique can reduce co-elution interference, which is a major challenge in complex matrices. nibio.nonih.gov GCxGC can be coupled with mass spectrometry (GCxGC-MS) for universal pesticide analysis. nih.govavivanalytical.com The use of GCxGC can serve as an alternative to tandem MS (MS-MS) for reducing matrix interference while allowing full-scan MS operation. nih.gov Pulsed flow modulation is a type of GCxGC modulator that enables coupling with quadrupole-based mass spectrometry. nih.govavivanalytical.com This approach improves sample identification and reduces matrix interference. nih.gov

Hyphenated Mass Spectrometry Approaches

Hyphenated mass spectrometry techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, offering high sensitivity and specificity for this compound analysis.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) with Atmospheric Pressure Chemical Ionization (APCI)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) provides high resolution and accurate mass measurements, crucial for identifying and quantifying pesticides in complex matrices. mdpi.com When coupled with Gas Chromatography and an Atmospheric Pressure Chemical Ionization (APCI) source (GC-APCI-QTOF-MS), it becomes a powerful tool for pesticide residue screening and quantification. theanalyticalscientist.comresearchgate.net APCI is an ionization method suitable for relatively non-polar and semi-volatile compounds, making it complementary to electron ionization (EI) typically used in GC-MS. theanalyticalscientist.comwaters.com GC-APCI-QTOF-MS allows for the simultaneous acquisition of precursor and fragment ions, enhancing the reliability of identification through accurate mass and isotopic pattern analysis. theanalyticalscientist.comresearchgate.net A screening method using GC-APCI-QTOF-MS has been applied to fruit and vegetable samples for the detection of numerous pesticides, including this compound. nibio.noresearchgate.net This approach allows for retrospective analysis of data to search for additional compounds. researchgate.net

Orbitrap Mass Spectrometry for High-Resolution Analysis

Orbitrap mass analyzers offer very high resolution and mass accuracy, enabling precise identification and quantification of analytes. nih.govmdpi.comnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to high-resolution Orbitrap mass spectrometry (UHPLC-Orbitrap MS) is used for the determination of highly polar pesticides and contaminants. nih.gov Similarly, Gas Chromatography coupled with Electron Ionization and full scan high-resolution Orbitrap mass spectrometry (GC-EI-Orbitrap HRMS) has been evaluated for pesticide residue analysis in food. nih.gov Orbitrap systems can acquire full scan data with high resolution and mass accuracy, which is essential for isotope analysis and reliable identification. mdpi.commdpi.comnih.gov The high resolution allows for distinguishing target analytes from matrix interferences. nih.gov Methods using Orbitrap MS can achieve low limits of detection and provide consistent and reliable quantification over a wide concentration range. mdpi.comnih.gov The ability to perform full scan acquisition also allows for retrospective screening of unknown or unexpected residues. lcms.cz Different acquisition modes, such as full scan, all ions fragmentation (AIF), and data-dependent MS2 (ddMS2), can be combined in Orbitrap MS to improve sensitivity and identification rates for both target and non-target analysis. eurl-pesticides.eu

Sample Preparation Techniques for this compound Extraction from Complex Matrices

Sample preparation is a fundamental step in the analytical workflow for determining this compound residues in diverse sample types, including food, environmental samples, and potentially biological specimens. The goal is to efficiently extract this compound from the matrix and clean up the extract before instrumental analysis. The choice of extraction method is often dictated by the sample matrix, the required sensitivity, and the physicochemical properties of this compound.

QuEChERS Method Applications and Enhancements

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues, including this compound, in matrices such as fruits, vegetables, and cereals eurl-pesticides.eudanak.dkeurl-pesticides.euresearchgate.net. The method typically involves an initial extraction step using acetonitrile (B52724), followed by a salting-out step to induce phase separation and a dispersive solid-phase extraction (dSPE) cleanup step to remove matrix co-extractives eurl-pesticides.eueurl-pesticides.eu.

Studies have validated the application of the QuEChERS method for this compound analysis in various cereal matrices, including barley, oat, rice, and wheat eurl-pesticides.eueurl-pesticides.eu. In a validation study, the QuEChERS method combined with GC-MS/MS and LC-MS/MS was evaluated for the determination of pesticides, including this compound, in these cereals eurl-pesticides.eu. The sample preparation involved milling the sample, adding water and acetonitrile, followed by mechanical shaking and the addition of a salt mixture containing magnesium sulfate (B86663), sodium chloride, sodium citrate (B86180) dihydrate, and disodium (B8443419) hydrogen citrate sesquihydrate eurl-pesticides.eu. This was followed by centrifugation, freezing out of water, and a dSPE cleanup step using PSA (primary-secondary amine) and magnesium sulfate eurl-pesticides.eu. For GC analysis, a portion of the extract was transferred to a tube containing PSA and MgSO4, shaken, centrifuged, and the supernatant was treated with formic acid before analysis eurl-pesticides.eu.

Enhancements to the QuEChERS method are continuously explored to improve its performance for a wider range of pesticides and matrices. For instance, modifications to the dSPE cleanup step, such as the use of different sorbents or combinations of sorbents, can help to remove specific interfering compounds from complex matrices researchgate.net. One study focused on optimizing dSPE cleanup for GC-amenable pesticides, including this compound, by diluting the acetonitrile extract with ethyl acetate (B1210297) during the dSPE step using Chlorfiltr® with PSA to improve the recovery of less polar compounds researchgate.net. This modified method applied to matrices like carrot, lettuce, orange, and barley fortified with various pesticides, including this compound, showed acceptable average recoveries and precision researchgate.net.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are also established techniques for the extraction of this compound from various matrices. SPE involves the partitioning of analytes between a liquid sample and a solid stationary phase (sorbent) sigmaaldrich.comepa.gov. This allows for the isolation and concentration of target compounds while removing matrix interferences sigmaaldrich.com. SPE methods can be optimized by selecting appropriate sorbent materials based on the chemical properties of this compound and the matrix, as well as by adjusting parameters such as sample pH, flow rate, and elution solvent epa.govlcms.cz. SPE is frequently used for pesticide analysis in environmental water samples ca.govnih.gov. For example, SPE cartridges containing polymeric reversed-phase sorbents have been used to extract pesticides from wastewater samples ca.gov. The process typically involves conditioning the cartridge, loading the sample, washing the cartridge, and eluting the analytes with a suitable solvent epa.govlcms.cz.

Liquid-Liquid Extraction (LLE) is a classical technique based on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent scioninstruments.compscengineering.comsyrris.comzinsser-analytic.com. This compound, being an organic compound, is expected to have higher solubility in organic solvents. LLE involves mixing the sample with an immiscible solvent, allowing the analyte to partition into the organic phase, and then separating the two phases scioninstruments.comzinsser-analytic.com. While LLE can be effective, it often requires larger volumes of solvents compared to techniques like SPE and QuEChERS and can be more labor-intensive pscengineering.comtoxoer.com. Optimization of LLE for this compound would involve selecting the most suitable organic solvent or mixture of solvents to maximize extraction efficiency and minimize the co-extraction of interfering substances. The pH of the aqueous phase can also be adjusted to influence the partitioning of ionizable compounds, although this compound is not ionizable under typical conditions.

The choice between QuEChERS, SPE, and LLE depends on the specific analytical requirements, the nature of the matrix, and the available resources. QuEChERS is often preferred for high-throughput analysis of multi-residue pesticides in food matrices due to its speed and simplicity eurl-pesticides.eu. SPE is valuable for concentrating analytes from large-volume samples, particularly aqueous ones nih.gov. LLE remains a viable option, especially when specific selectivity is required or for matrices where other methods are less effective scioninstruments.com.

Isotopic Labeling Strategies for this compound Fate and Metabolism Studies

Isotopic labeling is a powerful technique used to trace the pathway and transformation of a chemical compound in biological and environmental systems, providing insights into its fate and metabolism nih.govnih.gov. By replacing one or more atoms in the this compound molecule with a stable isotope (such as ¹³C, ¹⁵N, or ²H) or a radioactive isotope (such as ¹⁴C), researchers can track the labeled molecule and its metabolites through various processes, including uptake, translocation, degradation, and excretion nih.govnih.gov.

In the context of this compound, isotopic labeling could be employed to:

Elucidate metabolic pathways: By administering isotopically labeled this compound to organisms (e.g., plants, animals, microorganisms) or introducing it into environmental matrices (e.g., soil, water), researchers can analyze samples collected over time using techniques like mass spectrometry to identify and quantify labeled metabolites nih.govnih.gov. The presence of the isotopic label in transformation products helps to confirm their origin from the parent compound.

Determine degradation rates and pathways: Isotopic labeling can help differentiate between biotic and abiotic degradation processes and determine the rate at which this compound breaks down in different environments dokumen.pub.

Study bioavailability and bioaccumulation: Tracking the uptake and distribution of labeled this compound in organisms can provide data on its bioavailability and potential for bioaccumulation in tissues dokumen.pub.

Assess environmental persistence: Monitoring the dissipation of labeled this compound in soil, water, or air can provide valuable information on its persistence in the environment.

Ecological Interactions and Agricultural Utility of Plifenate

Efficacy Assessments of Plifenate in Agricultural Pest Control Systems

This compound has been identified as an insecticide active against a range of pests, including those within the orders Lepidoptera (moths and butterflies) and Coleoptera (beetles), as well as various animal ectoparasites labsolu.ca. Specific examples of pests against which this compound has shown activity include flies, lice, bedbugs, carpet beetles, moths, and mosquitoes labsolu.ca. Its application has been noted in public health and domestic household settings labsolu.ca. While these general pest categories are mentioned, detailed quantitative efficacy assessments specifically within diverse agricultural cropping systems, such as specific mortality rates against particular agricultural pest species under field conditions, are not extensively detailed in the immediately available information.

This compound's Role in Integrated Pest Management (IPM) Programs (Historical and Current)

Integrated Pest Management (IPM) is an ecosystem-based strategy that combines various techniques, including biological control, cultural practices, and the judicious use of pesticides, to manage pest populations in a sustainable manner nih.govmdpi-res.comuni.luhpc-standards.com. The goal of IPM is to prevent pest build-up and minimize risks to human health and the environment while maintaining economically viable pest control nih.govmdpi-res.comuni.luhpc-standards.com. Pesticides are typically used in IPM only when monitoring indicates they are needed and according to established guidelines mdpi-res.comhpc-standards.com.

The role of this compound specifically within historical or current agricultural IPM programs is not clearly defined in the provided search results. One source mentions this compound in the context of public health insecticide management in China, noting the use of various formulations and an integrated approach to vector and pest control unam.mx. However, this refers to public health rather than solely agricultural IPM. General principles of IPM emphasize the careful consideration and integration of control techniques to reduce reliance on chemical pesticides nih.govuni.lunih.gov. Given that this compound is considered obsolete in some regions labsolu.ca, its current role in widespread agricultural IPM programs may be limited, although historical usage in specific contexts is possible.

Impact of this compound on Non-Target Organisms within Agroecosystems (excluding direct toxicity/adverse effects)

Pesticides, in general, can impact non-target organisms within agroecosystems, affecting biodiversity and ecosystem functions ctdbase.org. These impacts can extend beyond direct toxicity to include sublethal effects and alterations in ecological interactions ctdbase.org. Information specifically detailing the impact of this compound on non-target organisms is limited in the provided search results. However, general principles regarding the effects of insecticides on beneficial arthropods and soil microbial communities can provide context.

Influence on Soil Microbial Communities and Ecological Processes

Soil microbial communities are essential for maintaining soil health, nutrient cycling, and decomposition in agricultural ecosystems. The application of pesticides can alter the diversity, abundance, and composition of these microbial communities, potentially impacting vital ecological processes. Studies on various pesticides have shown both stimulating and depressive effects on different groups of soil microorganisms, and the response can vary depending on the specific pesticide and soil conditions. Some pesticides have been shown to reduce microbial diversity and richness, while others have had less significant effects. Specific information regarding the influence of this compound on soil microbial communities or key ecological processes mediated by these microbes (e.g., nitrogen transformation, decomposition) is not present in the consulted sources.

Comparative Efficacy and Selectivity of this compound Against Resistant Pest Populations

The development of insecticide resistance in pest populations is a significant challenge in agriculture, often resulting from repeated exposure to pesticides with the same mode of action bcpcpesticidecompendium.org. This necessitates the search for new pesticides and the implementation of resistance management strategies. Resistance can involve various mechanisms, including metabolic detoxification and target-site insensitivity.

The provided information notes that no examples of recorded resistance specifically to this compound have been identified labsolu.ca. However, the broader context of pesticide resistance highlights the ongoing evolutionary arms race between pests and control agents. Comparative efficacy studies would typically evaluate the performance of an insecticide against both susceptible and resistant strains of a pest species. Information detailing such comparative efficacy or the selectivity of this compound concerning resistant pest populations is not available in the search results. The IRAC Mode of Action Classification is a tool used in resistance management, but this compound's IRAC MoA class is listed as "Not known" labsolu.ca.

Development and Evaluation of this compound Formulations and Adjuvants (excluding dosage)

Pesticide formulations involve combining the active ingredient with various co-formulants to enhance its handling, storage, application, and efficacy. Adjuvants are substances added to pesticide formulations or spray mixtures to improve their performance, such as enhancing coverage, penetration, or stability. The development and evaluation of formulations and adjuvants are crucial for optimizing the effectiveness of a pesticide in the field.

Future Research Directions and Emerging Challenges in Plifenate Science

Investigation of Novel Degradation Technologies for Environmental Remediation

The persistence of pesticides in the environment necessitates the development of effective remediation strategies. While general environmental remediation technologies are advancing, with the market projected for significant growth, specific research into novel methods for Plifenate degradation is crucial. marketsandmarkets.comalliedmarketresearch.com One promising avenue involves the use of microbial degradation. Studies have demonstrated that certain genetically engineered bacteria exhibit degradation activity against this compound. nih.gov This finding opens the door for further research into identifying and optimizing microbial strains and enzymatic pathways specifically effective in breaking down this compound in contaminated soil and water.

Future research should focus on:

Identifying additional microbial species or consortia with high this compound-degrading capabilities.

Elucidating the biochemical mechanisms and enzymes involved in this compound biodegradation.

Developing strategies for enhancing microbial degradation rates and efficiency in various environmental matrices, potentially through genetic engineering or optimizing environmental conditions.

Investigating advanced oxidation processes and other chemical or physical methods specifically tailored for this compound remediation, potentially in combination with biological approaches for synergistic effects.

Assessing the efficacy and feasibility of these novel degradation technologies in real-world contaminated sites.

Data on the degradation rates of this compound by specific novel technologies are currently limited in the provided search results, highlighting a key area for future data generation.

Advanced Computational Modeling and Simulation of this compound's Environmental Fate

Understanding the environmental fate of this compound is essential for predicting its distribution, persistence, and potential impact. Computational modeling and simulation play a vital role in this assessment. While models like PRZM exist for predicting pesticide fate in soil and water, the specific application and validation of these models for this compound, as well as the development of more advanced, this compound-specific models, represent a future research need. epa.govepa.gov

Future research directions include:

Developing and refining computational models to accurately simulate this compound's transport and transformation in various environmental compartments (soil, water, air, sediment) under different climatic and soil conditions.

Integrating quantitative structure-property relationships (QSPR) into models to better predict this compound's environmental behavior based on its chemical structure. frontiersin.org

Utilizing advanced computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), to gain molecular-level insights into this compound's interactions with environmental components and its degradation pathways. nih.gov

Developing integrated modeling approaches that link different scales and processes, from molecular interactions to catchment-scale fate, to provide a comprehensive understanding of this compound's environmental journey. frontiersin.org

Improving model parameterization and validation through targeted experimental studies to reduce uncertainty in predictions.

The current literature indicates a general need for improved pesticide fate modeling, particularly for transformation products frontiersin.org, and applying these advancements specifically to this compound is a clear future challenge.

Structure-Activity Relationship (SAR) Studies for New Analogues with Enhanced Efficacy or Reduced Environmental Persistence

Structure-Activity Relationship (SAR) studies are fundamental in the design of new chemical compounds with desired properties. For this compound, SAR studies could aim to develop analogues that retain or enhance insecticidal efficacy while exhibiting reduced persistence or toxicity in the environment. While SAR studies are a common approach in chemistry for optimizing compound properties, specific research applying this methodology to this compound for environmental improvement is not detailed in the provided information. nih.gov

Future research in this area should focus on:

Synthesizing and evaluating this compound analogues with modifications to the core structure.

Conducting rigorous testing to assess the insecticidal activity of these new compounds against target pests.

Evaluating the environmental fate and toxicity of promising analogues, focusing on biodegradability, photostability, soil mobility, and effects on non-target organisms.

Establishing clear relationships between structural modifications and changes in efficacy and environmental persistence to guide the rational design of safer and more sustainable alternatives.

Utilizing computational tools to predict the properties of potential analogues before synthesis, accelerating the discovery process.

The absence of specific information on this compound SAR studies highlights a significant gap and a critical area for future investigation to potentially develop more environmentally friendly pest control agents.

Development of Biosensors and Rapid Detection Methods for Environmental Monitoring

Accurate and timely monitoring of this compound levels in the environment is essential for assessing exposure risks and evaluating the effectiveness of remediation efforts. Traditional analytical methods like GC and HPLC are effective but can be time-consuming and require specialized equipment. cdc.govfrontiersin.orgmdpi.comnih.govnih.gov The development of rapid, sensitive, and cost-effective detection methods, particularly biosensors, is a key future research direction in pesticide monitoring. nih.govnih.gov

Future research should prioritize:

Developing novel biosensors capable of selectively detecting this compound at low concentrations in various environmental matrices (water, soil, produce).

Exploring different sensing mechanisms, including electrochemical, optical, and biological recognition elements (e.g., enzymes, antibodies, aptamers), for this compound detection. nih.govnih.gov

Designing portable and user-friendly rapid detection devices for on-site environmental monitoring, reducing the need for laboratory analysis.

Improving the sensitivity, selectivity, and robustness of detection methods to minimize false positives and negatives.

Developing multiplexed sensors capable of simultaneously detecting this compound and its potential transformation products.

While rapid detection methods for pesticides in general are an active research area frontiersin.orgmdpi.comnih.govnih.govnih.gov, the specific focus on developing such tools for this compound represents an important future challenge for effective environmental management.

Re-evaluation of this compound's Ecological Footprint in Changing Agricultural Paradigms

The ecological footprint concept provides a framework for assessing humanity's demand on the biosphere. footprintnetwork.orgfootprintnetwork.org Re-evaluating the ecological footprint of pesticides like this compound is crucial in the context of changing agricultural practices, climate change, and increasing pressure on natural resources. mdpi.comutgjiu.ro While the broader environmental impact of pesticides is a recognized concern, a specific re-assessment of this compound's footprint under modern and future agricultural scenarios requires dedicated research. nih.govresearchgate.netenv-health.orgpeerj.com

Future research in this area should address:

Assessing the full life cycle environmental impact of this compound, from synthesis and application to degradation and potential long-term effects.

Evaluating the impact of this compound use on biodiversity, soil health, water quality, and non-target organisms within different agricultural systems and climates. peerj.comnih.gov

Considering the cumulative effects of this compound in combination with other agrochemicals used in modern farming. iarc.fr

Analyzing the socio-economic factors influencing this compound use and exploring alternatives within sustainable agricultural paradigms.

Developing comprehensive frameworks and methodologies for assessing the ecological footprint of individual pesticides like this compound in a changing environment.

Understanding and minimizing the ecological footprint of agricultural inputs like this compound is a critical challenge for ensuring the sustainability of future food production systems.

Q & A

Basic Research Questions

Q. How can researchers systematically design a literature review to identify gaps in Plifenate-related studies?

- Methodology : Use the PICOT framework to structure search terms (e.g., Population: in vitro/in vivo models; Intervention: This compound dosage/administration; Comparison: existing analogs/controls; Outcome: efficacy/toxicity; Time: acute/chronic exposure). Employ databases like PubMed and Scopus with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial"). Track conflicting findings in a matrix to highlight knowledge gaps .

- Data Synthesis : Tabulate key parameters (e.g., IC50 values, sample sizes, assay types) to compare studies. Prioritize peer-reviewed articles over preprints to ensure reliability .

Q. What frameworks are suitable for formulating hypotheses about this compound’s mechanism of action?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Feasible: Use computational docking studies to predict this compound-protein interactions.

- Novel: Investigate understudied pathways (e.g., mitochondrial dysfunction) in this compound’s effects.

- Ethical: Adhere to in vitro models before progressing to animal trials .

Q. How should researchers structure experimental protocols to study this compound’s pharmacokinetics?

- Methodology : Follow reproducibility guidelines :

- Sample preparation: Document subsampling methods (e.g., homogenization techniques, solvent purity) to minimize variability .

- Controls: Include positive/negative controls (e.g., known agonists/inhibitors) and account for solvent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological data?

- Methodology : Conduct meta-analysis with inclusion/exclusion criteria (e.g., studies with n ≥ 3, validated assays). Use tools like RevMan to calculate pooled effect sizes and assess heterogeneity (I² statistic). For example, discrepancies in cytotoxicity IC50 values may arise from cell line variability (e.g., HepG2 vs. primary hepatocytes) .

- Triangulation : Validate findings via orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) .

Q. What strategies optimize cross-disciplinary integration (e.g., computational biology and wet-lab experiments) for this compound research?

- Methodology :

- In silico modeling: Use molecular dynamics simulations to predict this compound’s binding affinity, then validate via surface plasmon resonance (SPR) .

- Data interoperability: Format results using FAIR principles (Findable, Accessible, Interoperable, Reusable), such as depositing raw spectra in public repositories .

- Collaboration : Establish shared protocols (e.g., standardized buffer conditions) to align computational and experimental teams .

Q. How should ethical and methodological rigor be balanced in longitudinal studies of this compound’s chronic toxicity?

- Methodology :

- PICOT adjustments: Extend the Time component to include multiple observation points (e.g., 6-, 12-, 18-month intervals) .

- Ethical oversight: Implement blinded histopathological analyses to reduce bias and adhere to ARRIVE guidelines for animal reporting .

Q. What analytical techniques are critical for validating this compound’s purity and stability in novel formulations?

- Methodology :

- Purity assessment: Combine HPLC-MS (for structural confirmation) with NMR (for isotopic purity) .

- Stability testing: Use accelerated stability protocols (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-UV .

- Documentation : Report detailed chromatographic conditions (e.g., column type, gradient profile) to enable replication .

Q. How can researchers design robust dose-response studies to address non-linear pharmacokinetics of this compound?

- Methodology :

- Experimental tiers: Start with broad dose ranges (e.g., 0.1–100 µM) in in vitro models, then refine using logarithmic scaling .

- Statistical models: Fit data to sigmoidal curves (e.g., Hill equation) and calculate confidence intervals for EC50/IC50 values .

- Bias Mitigation : Randomize treatment groups and use automated plate readers to reduce human error .

Key Considerations for Data Reporting

- Tables : Include raw data (e.g., absorbance values, cell counts) alongside processed results (e.g., normalized viability percentages) .

- Conflict Resolution : Annotate contradictions with potential explanations (e.g., "Lower IC50 in Study A may reflect higher serum protein binding") .

- Ethical Compliance : Reference institutional review board (IRB) approvals for human-derived samples or animal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.